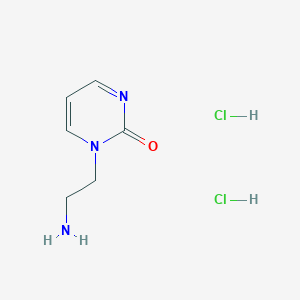1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride
CAS No.: 2173999-35-2
Cat. No.: VC6881946
Molecular Formula: C6H11Cl2N3O
Molecular Weight: 212.07
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2173999-35-2 |
|---|---|
| Molecular Formula | C6H11Cl2N3O |
| Molecular Weight | 212.07 |
| IUPAC Name | 1-(2-aminoethyl)pyrimidin-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C6H9N3O.2ClH/c7-2-5-9-4-1-3-8-6(9)10;;/h1,3-4H,2,5,7H2;2*1H |
| Standard InChI Key | QPIZRDWANIWKCU-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)N=C1)CCN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride (CAS: 2287302-30-9) is a bicyclic heteroaromatic compound with the molecular formula and a molar mass of 212.07 g/mol. Its IUPAC name, 2-(2-aminoethyl)-1H-pyrimidin-6-one dihydrochloride, reflects the substitution pattern: a pyrimidin-6-one ring (positions 1–6) linked to a 2-aminoethyl group at position 2, protonated as a dihydrochloride salt.
Structural Characterization
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 1-(2-aminoethyl)pyrimidin-2(1H)-one dihydrochloride involves multistep nucleophilic substitution and salt formation. A representative pathway, adapted from methodologies in and , proceeds as follows:
-
Pyrimidinone Core Formation: Condensation of urea with β-keto esters yields 2-hydroxypyrimidin-4(3H)-one, which is chlorinated using phosphorus oxychloride () to form 4-chloro-2-methoxypyrimidine .
-
Aminoethyl Substitution: Reaction of 4-chloro-2-methoxypyrimidine with ethylenediamine in an aprotic solvent (e.g., DMF) introduces the 2-aminoethyl group via nucleophilic aromatic substitution .
-
Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt, purified via recrystallization .
Critical Parameters:
-
Temperature control (<30°C) during substitution prevents side reactions .
-
Use of anhydrous conditions minimizes hydrolysis of intermediates .
Physicochemical Properties
Experimental data for 1-(2-aminoethyl)pyrimidin-2(1H)-one dihydrochloride remain limited, but properties can be extrapolated from structural analogs:
The dihydrochloride salt’s hygroscopic nature necessitates storage under desiccation.
Future Directions
-
Activity Profiling: Screening against neurotransmitter receptors (e.g., serotonin, dopamine) could reveal novel targets.
-
Prodrug Development: Esterification of the amino group may enhance blood-brain barrier penetration .
-
Crystallography: Determining the crystal structure would aid in structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume